3-Amino-N-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

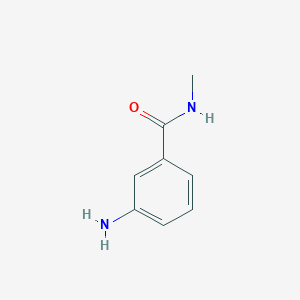

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDQTASEULDNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350310 | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25900-61-2 | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-N-methylbenzamide: Molecular Structure, Mechanism of Action, and Experimental Applications

This guide provides a comprehensive technical overview of 3-Amino-N-methylbenzamide, a molecule of significant interest in the fields of molecular biology and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's molecular structure, its primary mechanism of action as a PARP inhibitor, and detailed experimental protocols for its application in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a small molecule belonging to the benzamide class of compounds. Its structure is characterized by a benzene ring substituted with an amino group at the 3-position and an N-methylcarboxamide group at the 1-position. This specific arrangement of functional groups is crucial for its biological activity.

The IUPAC name for this compound is this compound[1][2]. Its chemical structure can be represented by the SMILES string CNC(=O)C1=CC(=CC=C1)N[1][2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25900-61-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4] |

| Molecular Weight | 150.18 g/mol | [1][4] |

| Appearance | White to light yellow to light red powder/crystalline solid | [6] |

| Melting Point | 118.0 to 121.0 °C | [6] |

| Solubility | Soluble in DMSO and water. Specific solubilities include: Ethanol: 26 mg/mL, DMSO: 55 mg/mL | [7][8] |

Spectroscopic Data:

A thorough characterization of this compound involves various spectroscopic techniques. While publicly available, detailed interpreted spectra are limited, the following provides an overview of expected and reported data.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the N-methyl protons.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the benzene ring[2].

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound[2].

Mechanism of Action: PARP Inhibition

The primary and most studied biological activity of this compound and its close analogs, like 3-aminobenzamide, is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes[7][9][10][11]. PARP enzymes, particularly PARP-1 and PARP-2, are critical players in the DNA damage response (DDR) pathway[3][5][12].

The Role of PARP in DNA Repair

Upon detection of a DNA single-strand break (SSB), PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR)[4][6][12]. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair of the break[12][13].

Inhibition by this compound

This compound acts as a competitive inhibitor of PARP[14][15]. Its benzamide core structure mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP enzyme[14]. This binding prevents NAD+ from accessing the active site, thereby blocking the synthesis of PAR chains[14]. Without the PAR scaffold, the recruitment of the DNA repair machinery is impaired, and the SSBs remain unresolved[12][16].

This inhibition of PARP is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality. In these cells, unresolved SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Since the homologous recombination pathway for DSB repair is compromised due to the BRCA mutations, the accumulation of these breaks leads to genomic instability and ultimately, cell death[16][17].

Caption: PARP-1 signaling at a DNA single-strand break and its inhibition by this compound.

Experimental Protocol: Cell-Based PARP Inhibition Assay

This section provides a detailed protocol for a cell-based ELISA to quantify the inhibitory effect of this compound on PARP activity. This assay measures the levels of poly(ADP-ribose) (PAR) in cell lysates, which is a direct indicator of PARP enzymatic activity[1].

Materials

-

Human cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

BCA Protein Assay Kit

-

Universal PARP Assay Kit (ELISA-based, e.g., from BPS Bioscience or similar)

-

Chemiluminescent microplate reader

Step-by-Step Methodology

-

Cell Seeding:

-

Seed the chosen cell line into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations to determine the IC₅₀ value.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the cells with the compound for 1-4 hours at 37°C. The pre-incubation with the inhibitor is crucial to allow it to enter the cells and bind to PARP before the induction of DNA damage.

-

-

Induction of DNA Damage:

-

To stimulate PARP activity, treat the cells with a DNA damaging agent. A common choice is H₂O₂ at a final concentration of 100-200 µM for 10-15 minutes at 37°C. This step should be optimized for the specific cell line being used.

-

-

Cell Lysis:

-

After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes.

-

Collect the cell lysates and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (containing the soluble proteins) to a new set of tubes.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions. This is essential for normalizing the results of the PARP assay.

-

-

ELISA for PAR Quantification:

-

Normalize the protein concentration of all lysates with lysis buffer.

-

Perform the ELISA according to the manufacturer's protocol for the Universal PARP Assay Kit. This typically involves:

-

Adding the normalized cell lysates to the wells of the anti-PAR antibody-coated plate.

-

Incubating to allow the capture of PARylated proteins.

-

Washing the plate to remove unbound proteins.

-

Adding a primary anti-PAR antibody.

-

Washing and adding a secondary HRP-conjugated antibody.

-

Adding a chemiluminescent HRP substrate.

-

-

-

Data Acquisition and Analysis:

-

Immediately measure the chemiluminescent signal using a microplate reader.

-

Subtract the background reading (from blank wells) from all other readings.

-

Plot the chemiluminescent signal against the concentration of this compound.

-

The data can be normalized to the vehicle-treated control (representing 100% PARP activity).

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP activity by 50%, by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Caption: Workflow for a cell-based PARP inhibition assay.

Conclusion

This compound is a valuable research tool for studying the role of PARP enzymes in DNA repair and other cellular processes. Its well-defined molecular structure and its mechanism of action as a competitive PARP inhibitor make it a cornerstone compound in the development of novel therapeutics, particularly in the field of oncology. The experimental protocol detailed in this guide provides a robust method for quantifying its inhibitory activity, enabling researchers to further explore its potential in various biological systems. As with any experimental work, it is crucial to adhere to safety guidelines and to optimize protocols for the specific models and reagents being used.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- CP Lab Safety. (n.d.). This compound, 5g, Each.

- Ali, A., et al. (2019). PARP-1 and its associated nucleases in DNA damage response. Progress in Biophysics and Molecular Biology, 143, 3-12.

- PubChem. (n.d.). This compound - Spectral Information. National Center for Biotechnology Information.

- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.

- BMG LABTECH. (n.d.). PARP assay for inhibitors.

- The Royal Society of Chemistry. (n.d.). Supplementary Material.

- Chemsrc. (n.d.). 3-Aminobenzamide.

- Feng, J., et al. (2021). Molecular mechanism of PARP inhibitor resistance. Molecular Cancer, 20(1), 106.

- Masutani, M., et al. (2020). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. OA Text, 7(1), 1-6.

- PubChem. (n.d.). 3-Aminobenzamide. National Center for Biotechnology Information.

- BPS Bioscience. (n.d.). PARP Assays.

- Dziadkowiec, J., et al. (2016). PARP inhibitors: its role in treatment of cancer. OncoTargets and Therapy, 9, 5229–5236.

- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.

- MassBank of North America. (n.d.). Spectrum LU094706 for 3-Amino-4-methylbenzamide.

- PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. National Center for Biotechnology Information.

- MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide.

- BPS Bioscience. (n.d.). 3-aminobenzamide.

- Gourd, E., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. British Journal of Cancer, 124(9), 1493–1504.

- Rose, M., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Molecular Biosciences, 7, 27.

- BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2.

- Pieper, A. A., et al. (2000). Suppression of poly (ADP-ribose) polymerase activation by 3-aminobenzamide in a rat model of myocardial infarction: long-term morphological and functional consequences. British Journal of Pharmacology, 131(4), 691–702.

- NIST. (n.d.). m-Amino-N,N-dimethylbenzamide. National Institute of Standards and Technology.

- PubChem. (n.d.). 3-amino-N,N-diethylbenzamide. National Center for Biotechnology Information.

- NIST. (n.d.). 2-Amino-N-methylbenzamide. National Institute of Standards and Technology.

- Solubility of Things. (n.d.). N-Methylbenzamide.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. 25A, 136-139.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-Aminobenzamide | PARP | TargetMol [targetmol.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 3-Aminobenzamide | CAS#:3544-24-9 | Chemsrc [chemsrc.com]

- 12. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Molecular mechanism of PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

physicochemical properties of 3-Amino-N-methylbenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-N-methylbenzamide

Introduction and Molecular Identity

This compound (CAS No. 25900-61-2) is a substituted aromatic amide that serves as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a primary aromatic amine, a secondary amide, and a benzene ring, provides a versatile scaffold for synthesizing more complex molecules, particularly in the development of pharmacologically active agents. The presence of hydrogen bond donors and acceptors, coupled with a rigid aromatic core, makes it an interesting candidate for probing biological targets. This guide offers a comprehensive overview of its core physicochemical properties, providing researchers and drug development professionals with the essential data and methodologies for its effective application.

Core Physicochemical Properties

The utility of a chemical compound in research and development is fundamentally dictated by its physicochemical properties. These parameters influence its solubility, stability, absorption, distribution, metabolism, and excretion (ADME) profile, and its suitability for various experimental conditions. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | [2] |

| Molecular Weight | 150.18 g/mol | [2][3] |

| CAS Number | 25900-61-2 | [2] |

| Appearance | White to light yellow/red crystalline solid/powder | |

| Melting Point | 118.0 to 121.0 °C | |

| Boiling Point | 329 °C (Predicted) | [4] |

| XLogP3 (Lipophilicity) | -0.1 (Computed) | [2] |

| pKa (Acidic) | 16.2 (Amide N-H, Predicted) | [2] |

| pKa (Basic) | 4.1 (Amino Group, Predicted) | [2] |

| Purity | >98.0% (HPLC) |

Solubility Profile: A Critical Parameter

Solubility is a cornerstone property that affects every stage of drug development, from initial screening to formulation. The structure of this compound, containing polar amino and amide groups, suggests solubility in polar organic solvents.[5] While specific quantitative data is sparse, it is expected to be soluble in solvents like DMSO, DMF, and alcohols such as methanol and ethanol.[5] Its solubility in aqueous media is likely pH-dependent due to the ionizable primary amine.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility, providing a reliable measure of a compound's intrinsic solubility.

Rationale: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, which is essential for accurate thermodynamic solubility measurement. The use of HPLC with a calibration curve provides a robust and precise quantification of the dissolved compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid material.

-

Sampling: Carefully collect an aliquot of the clear supernatant.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC-UV) method against a standard curve prepared with known concentrations of this compound.

Caption: Shake-Flask method for solubility determination.

Lipophilicity and Predicted Permeability

Lipophilicity, commonly expressed as logP (the logarithm of the partition coefficient between n-octanol and water), is a key determinant of a drug's ADME properties. The computed XLogP3 value of -0.1 for this compound suggests it is a relatively hydrophilic compound.[2] This property indicates potentially good aqueous solubility but may imply lower passive diffusion across biological membranes.

Chemical Stability and Storage

The long-term stability of a compound is critical for ensuring the integrity of experimental results. This compound is stable at room temperature when stored in a dry, dark environment. The primary amino group may be susceptible to oxidation or degradation upon prolonged exposure to light and air.

Protocol for Preliminary Stability Assessment

Rationale: This protocol provides a straightforward method to assess the compound's stability under stressed conditions (elevated temperature) and standard storage conditions over time. HPLC is used to monitor for the appearance of degradation products and the loss of the parent compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or DMSO.

-

Sample Aliquoting: Aliquot the solution into several sealed vials.

-

Initial Analysis (T=0): Immediately analyze one aliquot by HPLC to determine the initial purity and peak area. This serves as the baseline.

-

Storage Conditions: Store the remaining vials under different conditions:

-

Refrigerated (2-8 °C)[6]

-

Room Temperature (~25 °C)

-

Elevated Temperature (e.g., 40 °C)

-

-

Time-Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve a vial from each condition.

-

HPLC Analysis: Analyze the samples by HPLC under the same conditions as the T=0 sample.

-

Data Evaluation: Compare the peak area of the parent compound to the T=0 value and observe the chromatogram for any new peaks corresponding to degradation products. Calculate the percentage of the compound remaining.

Synthesis and Analytical Characterization

A common and effective route for synthesizing this compound is through the chemical reduction of its nitro precursor, 3-Nitro-N-methylbenzamide. This transformation is typically achieved with high efficiency using catalytic hydrogenation.

Caption: General synthesis route for this compound.

Analytical Methods for Characterization

-

High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity.[1] A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile containing a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape. Detection is typically performed using a UV detector at a wavelength where the aromatic ring absorbs, such as 254 nm.[7]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique that would show a protonated molecular ion [M+H]⁺ at m/z 151.18.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in the molecule.

Biological Context: A Potential PARP Inhibitor Scaffold

While specific biological activity for this compound is not extensively documented, its close structural analog, 3-aminobenzamide, is a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP).[4][8] PARP is a critical enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy in cancer therapy.[4]

The structural similarity between 3-aminobenzamide and this compound suggests that the latter could serve as a foundational scaffold for developing novel PARP inhibitors. The N-methyl group may modulate binding affinity, selectivity, and pharmacokinetic properties compared to the unsubstituted parent.

Caption: Hypothesized mechanism of PARP inhibition.

Conclusion

This compound is a chemical entity with well-defined physicochemical properties that make it suitable for a range of applications in chemical and pharmaceutical research. Its hydrophilic nature, defined melting point, and stability under proper storage conditions provide a solid foundation for its use in synthesis and biological screening. The provided experimental protocols for determining key parameters like solubility and stability offer a practical guide for researchers. Furthermore, its structural relationship to known PARP inhibitors positions it as an attractive starting point for the design and development of new therapeutic agents.

References

- PubChem. This compound | C8H10N2O | CID 676526. [Link]

- Mallak Chemicals. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline. [Link]

- PubChem. 3-Amino-4-methylbenzamide | C8H10N2O | CID 88043. [Link]

- NCERT. Amines. [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

- PubChemLite. This compound (C8H10N2O). [Link]

- PrepChem.com. Synthesis of 3-amino-N-decylbenzamide. [Link]

- Wikipedia. 3-Aminobenzamide. [Link]

- CP Lab Safety. This compound, 5g, Each. [Link]

- PubMed Central. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [Link]

- Google Patents. CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.

- Solubility of Things. N-Methylbenzamide. [Link]

- Rasayan J. Chem. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

- X (formerly Twitter). Procuring this compound: A Guide for Production Managers. [Link]

- PubChem. 3-Amino-N-ethylbenzamide | C9H12N2O | CID 3737691. [Link]

- PubChem. 3-Amino-N-methylbutanamide | C5H12N2O | CID 17797104. [Link]

- Shimadzu. Analytical Methods for Amino Acids. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Amino-4-methylbenzamide | 19406-86-1 [amp.chemicalbook.com]

- 7. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 8. caymanchem.com [caymanchem.com]

3-Amino-N-methylbenzamide solubility in DMSO and water

An In-Depth Technical Guide to the Solubility of 3-Amino-N-methylbenzamide in DMSO and Water for Drug Development Applications

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of candidate molecules are paramount determinants of their ultimate therapeutic success. Among these, solubility stands out as a critical gatekeeper for bioavailability and efficacy.[1][2][3] A compound must dissolve to be absorbed, and it must be present in solution to interact with its biological target. This guide offers a detailed examination of the solubility characteristics of this compound, a compound of interest in medicinal chemistry and chemical biology, within two of the most fundamental solvents in the field: dimethyl sulfoxide (DMSO) and water.

This document is designed for researchers, medicinal chemists, and formulation scientists. It moves beyond a simple recitation of data to provide a foundational understanding of the molecular interactions governing solubility. We will explore the theoretical underpinnings, present robust, field-tested experimental protocols for solubility determination, and offer insights into the practical implications of these measurements. As a Senior Application Scientist, the goal is not just to provide methods, but to instill the logic behind them, creating a self-validating framework for your experimental design.

Physicochemical Profile of this compound

Understanding the solubility of a molecule begins with its structure. This compound (C₈H₁₀N₂O, M.W.: 150.18 g/mol ) is a substituted benzamide featuring several key functional groups that dictate its interactions with different solvents.[4][5]

-

Aromatic Ring: The benzene ring is inherently nonpolar and hydrophobic, tending to reduce solubility in aqueous media.

-

Primary Amine (-NH₂): The amino group is polar and can act as both a hydrogen bond donor and acceptor, enhancing solubility in polar protic solvents like water.

-

Secondary Amide (-C(=O)NHCH₃): The amide linkage is highly polar and can participate in strong hydrogen bonding as both a donor (N-H) and an acceptor (C=O). The N-methyl group adds a small degree of lipophilicity compared to an unsubstituted amide.

These features create a molecule with mixed polarity. Its solubility will be a balance between the hydrophobic nature of the phenyl and methyl groups and the hydrophilic character of the amine and amide functions.

Figure 1: Key functional groups of this compound influencing solubility.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the preeminent solvent in early-stage drug discovery for good reason. It is a polar aprotic solvent capable of dissolving an exceptionally broad range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for compound libraries.[6][7][8] Its miscibility with water and cell culture media further simplifies the preparation of working solutions for biological assays.[6]

Expected Solubility

While specific quantitative solubility data for this compound in DMSO is not widely published, we can infer its behavior from its structure and data from close analogs. The parent compound, 3-aminobenzamide, is reported to have a solubility of 30 mg/mL in DMSO.[9] Given the structural similarity, this compound is expected to exhibit high solubility in DMSO, likely in a similar range. The N-methyl group is unlikely to significantly hinder the strong dipole-dipole interactions between the amide group and the sulfoxide group of DMSO.

Protocol for Determining Maximum Stock Concentration in DMSO

This protocol is designed to determine the practical upper limit for creating a clear, homogenous stock solution at room temperature, a critical parameter for high-throughput screening and compound management.

Principle: A known mass of the compound is titrated with small volumes of DMSO until complete dissolution is achieved. This provides a direct measure of the maximum solubility under standard laboratory conditions.

Materials:

-

This compound (solid powder)

-

Anhydrous, high-purity DMSO

-

Analytical balance (readable to 0.01 mg)

-

Glass vial (e.g., 1.5 mL conical vial)

-

Calibrated positive displacement micropipettes

-

Vortex mixer

Procedure:

-

Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, tared glass vial. Record the exact mass (m).

-

Initial Solvent Addition: Add a small, precise volume of DMSO to the vial to create a target concentration known to be achievable (e.g., to make a 100 mM solution). For 7.5 mg of compound (0.05 mmol), this would be 500 µL.

-

Dissolution Attempt: Tightly cap the vial and vortex vigorously for 2-3 minutes at room temperature.

-

Visual Inspection: Carefully inspect the solution against a dark background. Look for any undissolved solid particles. A focused light source (e.g., a penlight) can help visualize suspended particulates.

-

Titration (If Not Dissolved): If solid remains, add a small, known aliquot of DMSO (e.g., 10% of the current total volume). Vortex again for 2-3 minutes.

-

Repeat: Repeat steps 4 and 5 until a completely clear solution is obtained.

-

Calculation: Record the total volume of DMSO (V) required for complete dissolution. Calculate the maximum solubility (S) in both mg/mL and Molarity (M):

-

S (mg/mL) = m (mg) / V (mL)

-

S (M) = (m (g) / 150.18 g/mol ) / V (L)

-

-

Confirmation: Allow the final solution to stand at room temperature for at least 2 hours and re-inspect to ensure no precipitation occurs over time.

Trustworthiness Check: The protocol's reliability stems from the use of an analytical balance and calibrated pipettes. The final confirmation step ensures that a stable, not just transient, solution has been formed. For fragment-based screening where concentrations around 1 mM are used, this protocol helps confirm that a 100 mM stock is readily achievable.[10]

Aqueous Solubility

Aqueous solubility is a far more challenging and biologically relevant parameter. Poor water solubility is a primary cause of low and variable oral bioavailability, hindering the translation of a promising compound into a viable drug.[3][11] The measurement of aqueous solubility is therefore a cornerstone of preformulation studies.

Expected Solubility

The presence of both hydrophobic (aromatic ring) and hydrophilic (amine, amide) groups suggests that this compound will have limited but measurable aqueous solubility. The analog 3-aminobenzamide has a reported solubility of 2 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[9] The addition of the N-methyl group in our target compound slightly increases its lipophilicity, which may lead to a modest decrease in aqueous solubility compared to its parent analog. Therefore, a solubility in the low mg/mL range is anticipated.

Protocol 1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the gold-standard method for determining the intrinsic, thermodynamic solubility of a compound. It measures the concentration of a saturated solution at equilibrium.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until the concentration of the dissolved compound in the supernatant reaches a constant maximum value.

Materials:

-

This compound (solid powder)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials or flasks with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Calibrated pipettes and autosampler vials

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of PBS (e.g., 2-3 mg into 1 mL of buffer). The key is to ensure solid material remains visible after equilibration.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours. A 24-hour time point is common, but confirmation that equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours) is essential for a truly self-validating system.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for 30 minutes to let the excess solid settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate any binding sites on the filter. Collect the clear filtrate into a clean vial.

-

Quantification: Prepare a standard curve of this compound of known concentrations. Dilute the filtrate sample with an appropriate solvent (e.g., mobile phase) to fall within the linear range of the standard curve. Analyze the standards and the sample by HPLC-UV or LC-MS.

-

Calculation: Determine the concentration of the diluted sample from the standard curve and multiply by the dilution factor to find the equilibrium solubility in the original buffer.

Figure 2: Experimental workflow for the Shake-Flask thermodynamic solubility assay.

Protocol 2: Kinetic Aqueous Solubility Assay

In early drug discovery, a higher-throughput method is often required. The kinetic solubility assay measures the concentration at which a compound, introduced from a DMSO stock, precipitates out of an aqueous buffer. This value is often different from the thermodynamic solubility but is highly relevant for in vitro assays that typically involve similar dilutions from DMSO.[11][12]

Principle: A concentrated DMSO stock solution of the compound is serially diluted into an aqueous buffer. The onset of precipitation is detected, typically by light scattering (nephelometry) or UV absorbance.

Materials:

-

High-concentration stock solution of this compound in DMSO (e.g., 20 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplates (clear, flat-bottom for analysis)

-

Multichannel pipette or automated liquid handler

-

Plate reader capable of measuring turbidity (nephelometry) or absorbance

Procedure:

-

Plate Preparation: Add aqueous buffer to the wells of a 96-well plate (e.g., 198 µL per well).

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-filled wells. This initiates the precipitation process. The final DMSO concentration should be kept low and consistent (e.g., 1-5%) as it can artificially increase solubility.[13]

-

Mixing and Incubation: Immediately mix the plate (e.g., on a plate shaker for 1 minute). Allow the plate to incubate at room temperature for a set period (e.g., 1.5 - 2 hours).

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in light scattering or absorbance compared to buffer-only controls.

Figure 3: High-throughput workflow for determining kinetic aqueous solubility.

Data Summary and Interpretation

The accurate reporting and interpretation of solubility data are crucial for making informed decisions in a drug development pipeline.

| Solvent System | Solubility Type | Compound | Reported/Expected Value | Significance |

| DMSO | Maximum Stock | This compound | Expected: High (>30 mg/mL) | Defines the upper limit for compound storage and primary screening plates. |

| Aqueous Buffer (pH 7.4) | Thermodynamic | This compound | Expected: ~1-2 mg/mL (based on analog) | Represents the true equilibrium solubility; critical for predicting in vivo dissolution. |

| Aqueous Buffer (pH 7.4) | Kinetic | This compound | To Be Determined (TBD) | Predicts behavior in in vitro assays; flags potential for precipitation upon dilution from DMSO stock. |

Expert Insights:

-

Kinetic vs. Thermodynamic: It is common for the kinetic solubility to be higher than the thermodynamic solubility, as the system has not reached equilibrium. A large difference between the two values can indicate a high potential for the compound to precipitate over time in aqueous solutions, a significant risk for both in vitro and in vivo studies.

-

The DMSO Effect: Be aware that even small percentages of DMSO (1-5%) can significantly increase the apparent aqueous solubility of some compounds.[13] When reporting kinetic solubility, the final DMSO concentration must always be specified.

-

pH-Dependence: As this compound contains a basic amino group, its aqueous solubility will be pH-dependent. Solubility is expected to increase at a lower pH where the amine is protonated to form a more soluble salt. Solubility determination in simulated gastric fluid (pH ~1.2) may also be relevant for orally administered drug candidates.

Conclusion

This compound presents a classic solubility profile for a small molecule of pharmaceutical interest: high solubility in the organic solvent DMSO and limited solubility in aqueous media. This guide provides the theoretical context and practical, validated protocols necessary for researchers to precisely quantify these critical parameters. By employing the shake-flask method for thermodynamic solubility and the kinetic assay for high-throughput assessment, development teams can build a comprehensive understanding of the compound's behavior. This knowledge is not merely academic; it is foundational to designing meaningful biological assays, developing viable formulations, and ultimately, advancing molecules with the highest probability of success.

References

- Wikipedia. Dimethyl sulfoxide. [Link]

- LookChem. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

- Gavan, A., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Polymers (Basel). [Link]

- Creative Biolabs. Aqueous Solubility. [Link]

- Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

- Di Pietro, O., et al. (2023).

- Liquisolid Systems. (2025, July 31). Aqueous solubility of the drug: Significance and symbolism. [Link]

- PubChem. This compound. [Link]

- American Chemical Society. (2021, September 20). Dimethyl sulfoxide. [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

- Shcherbatenko, I., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]

- 8. acs.org [acs.org]

- 9. caymanchem.com [caymanchem.com]

- 10. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 12. asianpubs.org [asianpubs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

synthesis and characterization of 3-Amino-N-methylbenzamide

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-N-methylbenzamide

Abstract

This compound is a key chemical intermediate with significant applications in medicinal chemistry and drug development, often serving as a foundational scaffold for more complex molecular architectures.[1][2][3] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. The narrative emphasizes the causal reasoning behind experimental choices, ensuring that each protocol is a self-validating system. The primary synthetic route discussed involves the amidation of 3-nitrobenzoyl chloride followed by the catalytic reduction of the nitro group. Detailed protocols for structural and purity verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. This document is intended for researchers, scientists, and drug development professionals seeking an authoritative and practical resource for working with this important compound.

Introduction and Significance

This compound (CAS No: 25900-61-2, Molecular Formula: C₈H₁₀N₂O) is a substituted benzamide featuring a primary amine at the meta position of the benzene ring.[4] Its structure incorporates both a hydrogen bond donor (the amino group) and acceptor (the amide carbonyl), as well as an N-methyl amide linkage that imparts specific conformational properties. These features make it a valuable building block in the synthesis of pharmacologically active agents.[3] Its derivatives have been explored in various therapeutic areas, including as inhibitors of enzymes like poly (ADP-ribose) polymerase (PARP) and dipeptidyl peptidase-IV (DPP-IV), highlighting its relevance in modern drug discovery.[5][6]

The successful integration of this intermediate into a drug development pipeline hinges on the ability to produce it efficiently, in high purity, and to verify its identity and quality with absolute certainty. This guide outlines a robust and reproducible two-step synthesis and a multi-technique characterization workflow to achieve this goal.

Recommended Synthetic Pathway

The most reliable and scalable synthesis of this compound begins with a commercially available nitro-substituted precursor. The strategy involves two key transformations:

-

Amide Bond Formation: Coupling of 3-nitrobenzoyl chloride with methylamine.

-

Nitro Group Reduction: Selective reduction of the nitro group to a primary amine.

This pathway is chosen for its high efficiency, use of readily available starting materials, and the clean, high-yielding nature of both the coupling and reduction steps.

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocol

PART A: Synthesis of 3-Nitro-N-methylbenzamide (Intermediate)

This step utilizes a classic Schotten-Baumann-type reaction. The highly reactive acyl chloride is readily attacked by the nucleophilic methylamine to form the stable amide bond.[7] An excess of methylamine or a non-nucleophilic base like triethylamine is used to neutralize the HCl byproduct generated during the reaction.

-

Materials:

-

3-Nitrobenzoyl chloride

-

40% Methylamine solution in water or methylamine hydrochloride with a base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve 3-nitrobenzoyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.

-

Slowly add a 40% aqueous solution of methylamine (2.2 eq) dropwise to the stirred solution. The addition should be controlled to keep the internal temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude 3-Nitro-N-methylbenzamide, which often solidifies upon standing. The product can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if necessary.

-

PART B: Synthesis of this compound (Final Product)

Catalytic hydrogenation is the method of choice for this nitro-to-amine reduction.[8][9] It is a clean reaction, with the only byproduct being water, which simplifies purification. The palladium on carbon (Pd/C) catalyst is highly effective for this transformation.

-

Materials:

-

3-Nitro-N-methylbenzamide (from Part A)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol %)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

-

Celite®

-

-

Procedure:

-

In a suitable hydrogenation flask, dissolve the crude 3-Nitro-N-methylbenzamide (1.0 eq) in methanol.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle it in an inert atmosphere or add it to the solvent carefully.

-

Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.

-

Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude this compound.

-

Purification and Isolation

The crude product obtained from the hydrogenation step is often of high purity. However, for applications in drug development, recrystallization is recommended to remove any residual impurities.

-

Procedure (Recrystallization):

-

Dissolve the crude solid in a minimum amount of hot ethyl acetate or ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes.

-

Hot-filter the solution to remove the charcoal (if used).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield pure this compound as a white to light yellow crystalline solid.

-

Characterization and Quality Control

A combination of spectroscopic and chromatographic techniques is essential to confirm the structure and purity of the synthesized compound.

Characterization Logic Diagram

Caption: Multi-technique approach for structural and purity validation.

Expected Analytical Data

The following table summarizes the expected data from the characterization of this compound.

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to light yellow/brown crystalline solid.[2] |

| ¹H NMR | Chemical Shift (δ) | ~7.1-7.3 ppm: Aromatic protons (multiplet, 1H). ~6.6-6.9 ppm: Aromatic protons (multiplet, 3H). ~5.2 ppm: NH₂ (broad singlet, 2H). ~8.1 ppm: Amide NH (broad signal, 1H). ~2.8 ppm: N-CH₃ (doublet, 3H). |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm: C=O (amide). ~148 ppm: C-NH₂. ~135 ppm: Quaternary aromatic C. ~129 ppm: Aromatic C-H. ~113-118 ppm: Aromatic C-H. ~26 ppm: N-CH₃. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (asymmetric & symmetric from NH₂ and amide N-H). ~1640 cm⁻¹: C=O stretching (Amide I band). ~1550 cm⁻¹: N-H bending (Amide II band). ~1600, 1480 cm⁻¹: Aromatic C=C stretching. |

| Mass Spectrometry | m/z | 150.08 [M]⁺: Calculated for C₈H₁₀N₂O. 151.09 [M+H]⁺: Protonated molecule in ESI+. |

| HPLC | Purity | >98% (area percent at a suitable wavelength, e.g., 254 nm).[1] |

Standard Operating Protocols for Characterization

-

NMR Spectroscopy:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Process the data (phasing, baseline correction, and integration) and assign the peaks according to the expected structure.

-

-

IR Spectroscopy:

-

Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Identify the key functional group peaks as listed in the data table.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[11][12]

-

Handling: Avoid contact with skin and eyes.[10][11] Do not breathe dust.[11] Use in a well-ventilated area or a chemical fume hood.[12][13]

-

Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from strong oxidizing agents.[12]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical attention.[10][13]

-

Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, get medical advice.[10][13]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Rinse mouth with water and get medical attention.[11]

-

Conclusion

This guide provides a detailed and scientifically grounded framework for the . By following the two-step synthesis involving amidation and subsequent nitro reduction, researchers can reliably produce this valuable intermediate. The rigorous, multi-technique characterization workflow ensures that the final product's identity, structure, and purity are unequivocally confirmed, meeting the stringent quality standards required for drug discovery and development. Adherence to the described safety protocols is paramount for ensuring safe laboratory operations.

References

- This compound. (n.d.). PubChem. [Link]

- 3-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]

- Process for making nitro and amino substituted benzamides. (1997).

- Amide coupling reaction in medicinal chemistry. (n.d.).

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). National Institutes of Health (NIH). [Link]

- Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Publishing. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. (n.d.).

- Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray. (n.d.).

- Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids. (n.d.). The Royal Society of Chemistry. [Link]

- This compound (C8H10N2O). (n.d.). PubChemLite. [Link]

- Synthesis of 3-amino-N-decylbenzamide. (n.d.). PrepChem.com. [Link]

- Procuring this compound: A Guide for Production Managers. (n.d.). Medium. [Link]

- 3-Aminobenzamide. (n.d.). PubChem. [Link]

- Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. (n.d.). National Institutes of Health (NIH). [Link]

- Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide. (n.d.).

- 3-Amino-4-methylbenzamide. (n.d.). S. Amit Chemical. [Link]

- Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide. (n.d.).

- Supporting Information: Synthesis of 2-Aryl Quinazolinones. (n.d.). Academia.edu. [Link]

- 3 Nitro N [[(3 Nitrobenzoyl)Amino](3 Nitrophenyl)Methyl]Benzamide. (n.d.). Cenmed Enterprises. [Link]

- Synthesis of substituted 3-amino-N-phenylbenzamide. (n.d.).

- Amines. (n.d.). NCERT. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.).

- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-Amino-4-methylbenzamide, C8H10N2O, 19406-86-1, 2 Methyl 5 Carboxamidoaniline [mallakchemicals.com]

- 3. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]

- 4. This compound | C8H10N2O | CID 676526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. patents.justia.com [patents.justia.com]

- 9. prepchem.com [prepchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]

3-Amino-N-methylbenzamide: A Comprehensive Guide to Purity and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Importance of Characterizing 3-Amino-N-methylbenzamide

This compound is a key chemical intermediate whose utility spans from the synthesis of high-performance dyes to its role as a building block in the development of novel pharmaceutical agents.[1][2] Its molecular structure, featuring a primary aromatic amine, a secondary amide, and a substituted benzene ring, endows it with a versatile reactivity profile. However, these same functional groups are also susceptible to a variety of chemical transformations that can impact the compound's purity and stability.

Table 1: Physicochemical Properties of this compound [3][4]

| Property | Value |

| CAS Number | 25900-61-2 |

| Molecular Formula | C₈H₁₀N₂O |

| Molecular Weight | 150.18 g/mol |

| IUPAC Name | This compound |

| Appearance | White to light yellow or light red solid/powder |

| Purity (Typical) | >95% to >98% (as per supplier specifications)[5] |

Part I: A Multi-Pronged Strategy for Purity Assessment

The assertion of purity for a chemical entity like this compound requires more than a single measurement. It demands a self-validating system of orthogonal analytical techniques that, together, provide a high-confidence assessment of both identity and purity. The causality behind this multi-modal approach is simple: a technique that is adept at quantifying bulk purity, like HPLC, may not be as effective at identifying structurally similar impurities, a task for which NMR or mass spectrometry is better suited.

Sources

Preamble: Navigating the Known and the Inferred

An In-depth Technical Guide to the Mechanism of Action of 3-Amino-N-methylbenzamide

In the landscape of molecular biology and drug development, the exploration of small molecule inhibitors is a cornerstone of therapeutic innovation. This guide delves into the mechanism of action of this compound. It is critical to establish at the outset that while the benzamide scaffold is central to a well-known class of enzyme inhibitors, detailed, specific mechanistic studies on the N-methylated variant are not extensively documented in publicly accessible literature.

Therefore, this guide will employ a scientifically rigorous, analog-based approach. We will first provide an in-depth analysis of its parent compound, 3-Aminobenzamide (3-AB) , a potent and extensively studied inhibitor of Poly(ADP-ribose) polymerase (PARP).[1][2] The foundational mechanism of 3-AB will serve as our primary model. Subsequently, we will discuss the principles of structure-activity relationships (SAR) to infer the likely mechanistic profile of this compound, providing a robust and logically-grounded understanding for researchers and drug development professionals.

The Primary Target: Poly(ADP-ribose) Polymerase (PARP)

The biological activity of the benzamide class of molecules is predominantly centered on the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1.[2][3] PARP-1 is a critical nuclear enzyme that acts as a first responder to DNA damage, playing a pivotal role in maintaining genomic integrity.[3]

The Role of PARP-1 in DNA Single-Strand Break Repair

PARP-1's primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), which are common lesions arising from oxidative damage or errors in DNA replication. Upon binding to an SSB, PARP-1 undergoes a conformational change that activates its catalytic activity. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP-1 synthesizes and transfers long, branched chains of poly(ADP-ribose) (PAR) onto itself (auto-PARylation) and other nearby nuclear proteins, such as histones.[3][4]

This process, known as PARylation, creates a negatively charged scaffold at the site of damage. This scaffold serves as a recruitment platform for a multitude of DNA repair proteins, including XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, which collectively execute the Base Excision Repair (BER) pathway to resolve the SSB.[1]

Core Mechanism of Action: Competitive Inhibition of PARP

The mechanism of action for benzamide-based inhibitors is rooted in their structural mimicry of the nicotinamide moiety of NAD+.[4] This allows them to function as competitive inhibitors at the catalytic domain of PARP-1.

Binding and Catalytic Blockade

3-Aminobenzamide, and by extension this compound, binds to the nicotinamide-binding pocket of PARP-1's catalytic domain.[4] This binding event physically obstructs the access of the natural substrate, NAD+, preventing the synthesis of PAR chains. The consequence is a complete halt of the PARylation signal. Without this signal, the recruitment of the necessary BER machinery to the site of the single-strand break is profoundly impaired, effectively stalling the DNA repair process.[1][2]

Figure 1: Mechanism of PARP-1 inhibition by a benzamide-based compound.

The Principle of Synthetic Lethality: A Therapeutic Strategy

The true therapeutic power of PARP inhibitors is realized through a concept known as synthetic lethality . This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is compatible with cell viability.[2]

Exploiting Deficiencies in Homologous Recombination

In normal, healthy cells, if an SSB persists and is encountered by a replication fork during the S-phase of the cell cycle, the fork can collapse, leading to a much more severe lesion: a DNA double-strand break (DSB). These cells, however, have a robust and high-fidelity pathway for repairing DSBs called Homologous Recombination (HR), which relies on proteins like BRCA1 and BRCA2.

Many cancers, particularly certain types of ovarian, breast, and prostate cancer, harbor mutations that render the HR pathway deficient (HRD).[2] In these HRD cancer cells, the DSBs generated from PARP inhibitor-induced unrepaired SSBs cannot be accurately fixed. The cell must then rely on error-prone repair pathways, leading to massive genomic instability, cell cycle arrest, and ultimately, apoptosis.[2] Healthy cells, with their intact HR pathway, can repair these DSBs and survive, creating a large therapeutic window to selectively kill cancer cells.

Figure 2: The principle of synthetic lethality with PARP inhibitors.

Downstream Cellular Consequences

The accumulation of irreparable DNA damage triggers a cascade of downstream signaling events culminating in cell death.

-

Activation of Damage Sensors: The presence of DSBs activates sensor proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

-

Cell Cycle Arrest: Activated ATM/ATR phosphorylate downstream effectors like CHK1/CHK2, which in turn leads to the inactivation of CDC25 phosphatases. This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, typically causing an arrest in the G2/M phase. This pause provides the cell a final opportunity to repair the damage.

-

Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the cell cycle arrest becomes permanent, and pro-apoptotic pathways are initiated. This often involves the p53 tumor suppressor protein, which can induce the expression of pro-apoptotic proteins like BAX, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

Figure 3: Downstream signaling pathway following PARP inhibition.

Structure-Activity Relationship: The Role of N-Methylation

While the core mechanism is dictated by the benzamide pharmacophore, the N-methyl substitution on this compound is predicted to modulate its properties.

-

Binding Affinity: The addition of a methyl group to the amide nitrogen could influence the molecule's conformation and its fit within the nicotinamide-binding pocket of PARP-1. This could potentially alter the binding affinity (and thus the IC50 value) compared to the unsubstituted 3-AB. Key hydrogen bonding interactions with residues like GLY863 and SER904 are crucial for activity, and N-methylation could impact these interactions.[5]

-

Physicochemical Properties: N-methylation increases the lipophilicity of the molecule. This may enhance its ability to cross cell membranes, potentially leading to better cellular potency.

-

Metabolic Stability: The N-methyl group can protect the amide bond from hydrolysis by cellular amidases, potentially increasing the compound's metabolic stability and intracellular half-life.

Quantitative Data for the Parent Compound: 3-Aminobenzamide

As specific data for this compound is scarce, the following table summarizes key quantitative parameters for its well-characterized analog, 3-Aminobenzamide (3-AB). This data provides a benchmark for the expected potency of benzamide-based PARP inhibitors.

| Parameter | Value | Cell Line / System | Reference |

| PARP IC50 | 5.4 µM | C3H/10T1/2 mouse stem cells | [6] |

| Effect on Angiogenesis | 50 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [6] |

| Enhancement of Genotoxicity | 30 mg/kg | In vivo (mice) | [7] |

Experimental Protocol: Cellular PARP Activity Assay (ELISA-based)

This protocol describes a standard method to quantify the inhibitory effect of a compound like this compound on PARP activity within a cellular context.

Objective: To determine the IC50 of a test compound on PARP activity in cells stimulated with a DNA-damaging agent.

Materials:

-

Cancer cell line (e.g., HeLa or a BRCA-deficient line).

-

Cell culture medium and supplements.

-

Test compound (this compound) dissolved in DMSO.

-

DNA-damaging agent (e.g., hydrogen peroxide, H₂O₂).

-

Cell lysis buffer.

-

Commercially available PARP activity ELISA kit (typically contains PAR-specific capture and detection antibodies).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment (Pre-incubation):

-

Prepare serial dilutions of this compound in culture medium.

-

Aspirate the old medium from the cells and add the medium containing the test compound at various concentrations (e.g., ranging from 1 nM to 100 µM). Include a "vehicle control" (DMSO only) and a "no treatment" control.

-

Incubate for 1-2 hours. Rationale: This pre-incubation allows the inhibitor to enter the cells and engage with the target enzyme before PARP activation.

-

-

Induction of DNA Damage:

-

Prepare a fresh solution of H₂O₂ in culture medium (e.g., 1 mM).

-

Add the H₂O₂ solution directly to the wells (except for the "no treatment" control) to a final concentration that robustly induces PARP activity (e.g., 200 µM).

-

Incubate for 15-30 minutes. Rationale: H₂O₂ induces significant oxidative stress, leading to numerous SSBs and strong activation of PARP-1.

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and incubate on ice for 15-20 minutes to release cellular contents, including PARylated proteins.

-

-

ELISA Procedure:

-

Follow the manufacturer's protocol for the PARP activity ELISA kit. This typically involves:

-

Adding cell lysates to wells pre-coated with a PAR-capture antibody.

-

Incubating to allow the PARylated proteins to bind.

-

Washing the wells to remove unbound material.

-

Adding a PAR-detection antibody (often conjugated to HRP).

-

Adding a colorimetric or chemiluminescent HRP substrate.

-

-

-

Data Acquisition and Analysis:

-

Measure the absorbance or luminescence using a microplate reader. The signal intensity is directly proportional to the amount of PAR, and thus to PARP activity.

-

Normalize the data by setting the signal from the "vehicle control + H₂O₂" group as 100% activity and the "no treatment" group as 0% activity.

-

Plot the percentage of PARP activity against the logarithm of the inhibitor concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP activity by 50%.

-

Conclusion

The mechanism of action of this compound is strongly predicted to be the inhibition of PARP enzymes, mirroring the well-established activity of its parent compound, 3-Aminobenzamide. By competitively binding to the NAD+ pocket of PARP-1, it prevents the PARylation signaling essential for the repair of DNA single-strand breaks. This primary action initiates a cascade of events, culminating in the formation of lethal double-strand breaks, particularly in cancer cells with pre-existing defects in the homologous recombination repair pathway. This exploitation of synthetic lethality remains a powerful and clinically validated anti-cancer strategy. While the precise impact of the N-methyl group on potency and pharmacokinetics requires direct experimental validation, it is likely to enhance the drug-like properties of the benzamide scaffold.

References

- Perković, I., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110.

- Sedić, M., et al. (2020). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1166-1184.

- Wang, H., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 16(10).

- Taylor & Francis. (n.d.). 3-Aminobenzamide – Knowledge and References.

- Muthuraju, S., et al. (2021). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Cellular Neuroscience, 15, 765506.

- Pillay, N., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors. ResearchGate.

- Wang, Z., et al. (2021). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1849.

- Al-Suhaibani, S. S., & Al-Salama, Z. (2014). 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Toxicology Mechanisms and Methods, 24(5), 332-341.

- Caldini, R., et al. (2011). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Vascular Cell, 3(1), 12.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Amino-N-methylbenzamide: A Technical Guide for PARP Inhibitor Candidacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Amino-N-methylbenzamide as a candidate for Poly(ADP-ribose) polymerase (PARP) inhibition. Historically, the benzamide scaffold has served as a foundational structure in the development of potent PARP inhibitors.[1][2] This document explores the core scientific principles underlying its mechanism of action, details robust methodologies for its evaluation, and presents a critical perspective on its potential within the landscape of PARP-targeted therapies. By synthesizing mechanistic insights with actionable experimental protocols, this guide aims to equip researchers with the necessary knowledge to critically assess and potentially advance this compound or its analogs in the drug discovery pipeline.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in DNA repair.[3][4] These enzymes detect single-strand breaks (SSBs) in DNA and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1][5] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage.[1]

The therapeutic potential of PARP inhibitors is most prominently realized through the concept of synthetic lethality .[6][7] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, such as those harboring BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[6][8][9] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[9][10] The compromised HR pathway in these cancer cells prevents the efficient repair of these DSBs, ultimately leading to genomic instability and cell death.[4][7] This selective targeting of cancer cells while sparing healthy cells with intact HR pathways forms the cornerstone of PARP inhibitor therapy in oncology.[4][8]

3-Aminobenzamide, a closely related analog of the topic compound, was one of the first identified PARP inhibitors and has been a subject of study since the early 1980s.[3] It acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's substrate, NAD+.[1][11] This foundational understanding paves the way for exploring the potential of N-methylated derivatives like this compound.

Mechanism of Action: Competitive Inhibition and Beyond

This compound is hypothesized to function as a competitive inhibitor of PARP, binding to the nicotinamide-binding pocket of the enzyme's catalytic domain. This action prevents the synthesis of PAR, thereby disrupting the DNA repair cascade.[1]

Beyond simple catalytic inhibition, a critical mechanism for the efficacy of many PARP inhibitors is "PARP trapping."[5] This phenomenon occurs when the inhibitor not only blocks the enzyme's catalytic activity but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA strand.[5][12] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription.[13] The degree of PARP trapping varies among different inhibitors and is a key parameter to evaluate for any new candidate.[13]

Caption: Mechanism of synthetic lethality with PARP inhibitors.